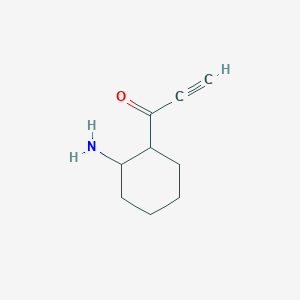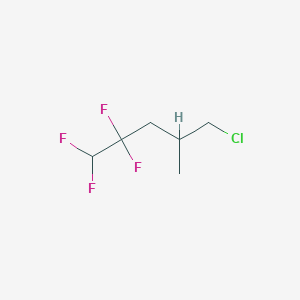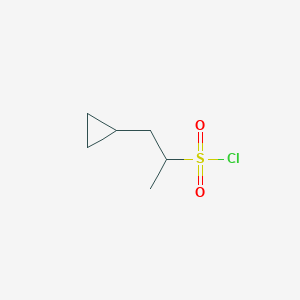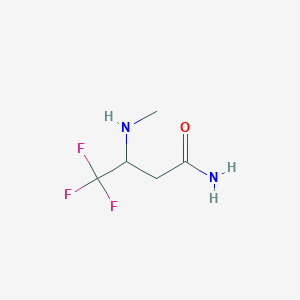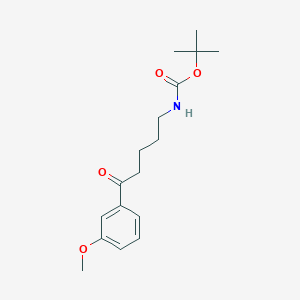
4-Methyl-2-(4-methylphenyl)-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(4-methylphenyl)-3-oxopentanenitrile is an organic compound characterized by its unique structure, which includes a nitrile group, a ketone group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(4-methylphenyl)-3-oxopentanenitrile can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with a suitable nitrile source under acidic or basic conditions. Another method includes the use of 4-methylacetophenone as a starting material, which undergoes a series of reactions including nitrile formation and subsequent functional group transformations.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(4-methylphenyl)-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Methyl-2-(4-methylphenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-methylphenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile and ketone groups play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
4-Methylpropiophenone: Shares a similar aromatic structure but lacks the nitrile group.
4-Methyl-2-oxo-2H-chromen-7-yl: Contains a chromen ring instead of a simple aromatic ring.
4-Methyl-2,5-dimethoxyamphetamine: A phenyl isopropylamine derivative with different functional groups.
Uniqueness: 4-Methyl-2-(4-methylphenyl)-3-oxopentanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-methyl-2-(4-methylphenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C13H15NO/c1-9(2)13(15)12(8-14)11-6-4-10(3)5-7-11/h4-7,9,12H,1-3H3 |
InChI Key |
FMHIJLLRUXZPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


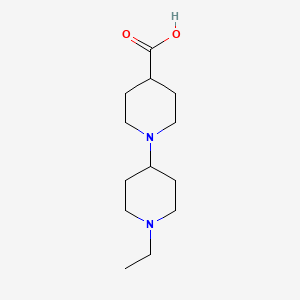
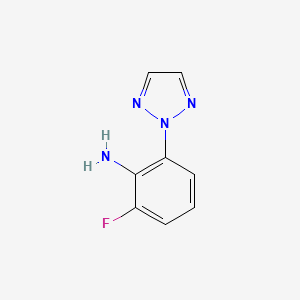
![tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate](/img/structure/B13215144.png)


